1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine
Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
A study by Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives, including compounds similar to 1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine. These compounds showed moderate to significant antibacterial and antifungal activities in vitro, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Cytotoxic Agents in Cancer Treatment
Ghasemi, Sharifi, and Mojarrad (2020) reported on the synthesis of piperazin-2-one derivatives, structurally similar to 1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine. These compounds, after bioisosteric substitution and group rearrangement, showed increased cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).
Antimicrobial Applications
Patil et al. (2021) synthesized new piperazine derivatives, including compounds structurally related to 1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine. These compounds demonstrated promising antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patil et al., 2021).
Antituberculosis and Anticancer Studies
Mallikarjuna, Padmashali, and Sandeep (2014) researched 1-(4-Chlorophenyl) cyclopropyl derivatives of piperazin-1-yl methanone, closely related to the compound . These derivatives showed significant antituberculosis and anticancer activities, indicating potential for development as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
properties
IUPAC Name |
1-[1-(3-chlorophenyl)imidazol-2-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-2-1-3-12(10-11)18-9-6-16-13(18)17-7-4-15-5-8-17/h1-3,6,9-10,15H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLDVRRWLVNKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN2C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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